![molecular formula C19H28N4O5S B2652409 Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034208-62-1](/img/structure/B2652409.png)

Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

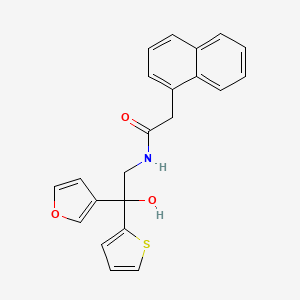

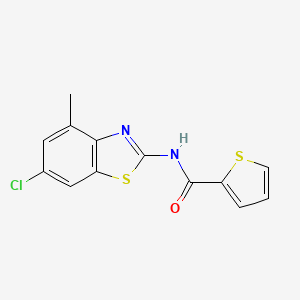

The compound contains a tert-butyl group, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazol group. The tert-butyl group is a common substituent in organic chemistry with the formula -C(CH3)3 . Pyrrolidine is a cyclic amine, and benzo[c][1,2,5]thiadiazol is a heterocyclic compound containing sulfur and nitrogen .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the groups present in it. For example, the tert-butyl group is known to increase the hydrophobicity of a compound .Aplicaciones Científicas De Investigación

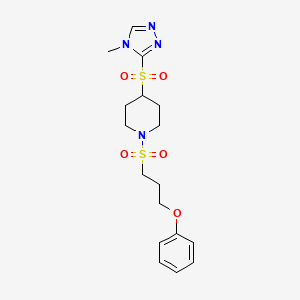

- Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond, and the compound enhances the efficiency of this process .

- Researchers have utilized this compound as a reactant in the preparation of sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry, catalysis, and materials science.

- This compound has been explored as a catalyst in asymmetric olefin hydroamination and cyclization reactions. These processes are essential for constructing complex organic molecules with high stereochemical control .

- The compound has shown promise as a precursor for single-site catalysts in ring-opening reactions. These reactions are fundamental in polymer chemistry and the synthesis of functional materials .

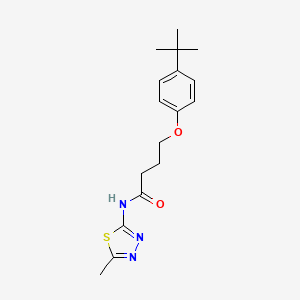

- Researchers have investigated the oxidation of 2,3,6-trimethylphenol with tert-butyl hydroperoxide to form 2,3,5-trimethylbenzoquinone using continuous-flow microreactors. The compound’s unique structure may contribute to its effectiveness in such reactions .

Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination

Sulfonate Phenol Ligands via Sulfonylation

Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions

Single-Site Catalyst Precursors for Ring-Opening Reactions

Continuous-Flow Microreactors for Oxidation Reactions

Further Exploration in Medicinal Chemistry and Materials Science

Propiedades

IUPAC Name |

tert-butyl 2-[(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamoyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O5S/c1-12-10-15-16(22(6)29(26,27)21(15)5)11-13(12)20-17(24)14-8-7-9-23(14)18(25)28-19(2,3)4/h10-11,14H,7-9H2,1-6H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXSUYSDAPJMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3CCCN3C(=O)OC(C)(C)C)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)

![7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652333.png)

![(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2652346.png)

![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)